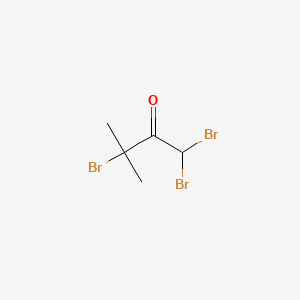
1,1,3-Tribromo-3-methyl-2-butanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,3-Tribromo-3-methyl-2-butanone is an organic compound with the molecular formula C5H7Br3O It is a brominated ketone, characterized by the presence of three bromine atoms and a carbonyl group
Vorbereitungsmethoden
The synthesis of 1,1,3-Tribromo-3-methyl-2-butanone typically involves the bromination of 3-methyl-2-butanone. The process is carried out under controlled conditions to ensure the selective addition of bromine atoms. Here is a general synthetic route:
Starting Material: 3-methyl-2-butanone.
Reagents: Bromine (Br2) and anhydrous methanol.
Reaction Conditions: The reaction is conducted in an ice-salt bath to maintain a temperature of 0-5°C. Bromine is added in a rapid, steady stream to the cooled solution of 3-methyl-2-butanone in methanol.
Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to ensure the quality and purity of the final product.
Analyse Chemischer Reaktionen
1,1,3-Tribromo-3-methyl-2-butanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form less brominated derivatives or even the parent ketone.
Oxidation Reactions: It can undergo oxidation to form more oxidized products, depending on the reagents and conditions used.
Common reagents for these reactions include reducing agents like sodium borohydride (NaBH4) and oxidizing agents like potassium permanganate (KMnO4).
Wissenschaftliche Forschungsanwendungen
1,1,3-Tribromo-3-methyl-2-butanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 1,1,3-Tribromo-3-methyl-2-butanone involves its interaction with biological molecules. The bromine atoms can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various molecular pathways, making the compound useful in biochemical studies .
Vergleich Mit ähnlichen Verbindungen
1,1,3-Tribromo-3-methyl-2-butanone can be compared with other brominated ketones, such as:
1,1,1-Tribromo-3-methyl-2-butanone: Similar in structure but with different bromination patterns.
3-Bromo-3-methyl-2-butanone: Contains only one bromine atom, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific bromination pattern, which imparts distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
1578-05-8 |
|---|---|
Molekularformel |
C5H7Br3O |
Molekulargewicht |
322.82 g/mol |
IUPAC-Name |
1,1,3-tribromo-3-methylbutan-2-one |
InChI |
InChI=1S/C5H7Br3O/c1-5(2,8)3(9)4(6)7/h4H,1-2H3 |
InChI-Schlüssel |
HEYKFXBVIXZIFB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(=O)C(Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



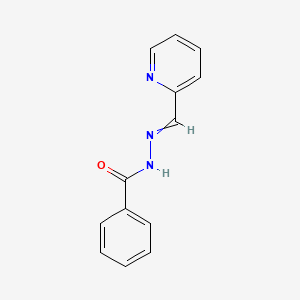
![Cyclohexane, [(trifluoromethyl)thio]-](/img/structure/B14741330.png)
![N-butyl-N-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B14741337.png)
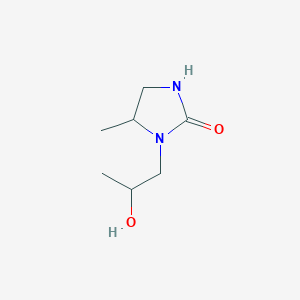

![N-(2-chloroethyl)-1-(2-methoxyphenyl)-N-[1-(2-methoxyphenyl)propan-2-yl]propan-2-amine](/img/structure/B14741347.png)
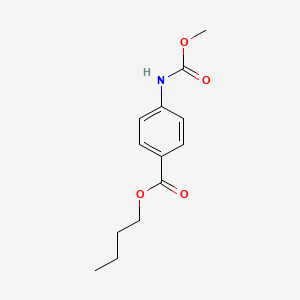
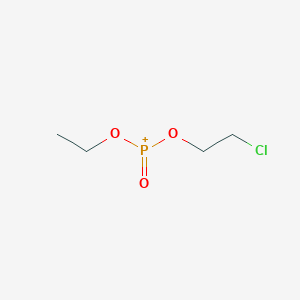
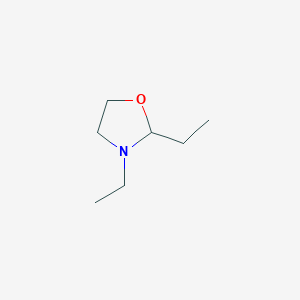
![L-Methionine, N-[(2-nitrophenyl)thio]-](/img/structure/B14741364.png)
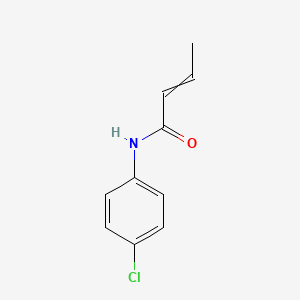

![N-[4-(4-benzylphenyl)-5-ethyl-1,3-thiazol-2-yl]-2-oxo-chromene-3-carboxamide](/img/structure/B14741399.png)
